

# cyclopropanesulfonamide CAS number 154350-29-5

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## Compound of Interest

Compound Name: **Cyclopropanesulfonamide**

Cat. No.: **B116046**

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An In-Depth Technical Guide to **Cyclopropanesulfonamide** (CAS No. 154350-29-5)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Cyclopropanesulfonamide**, identified by the CAS number 154350-29-5, is a versatile chemical intermediate characterized by a strained three-membered cyclopropane ring attached to a sulfonamide group.<sup>[1]</sup> This unique structural combination imparts specific chemical properties that make it a valuable building block in modern organic synthesis. Its primary applications are in the development of pharmaceuticals, particularly as a key component in the synthesis of kinase inhibitors, and in agriculture as a herbicide safener.<sup>[2][3]</sup> This guide provides a comprehensive overview of its chemical properties, synthesis, and significant applications, supported by experimental data and procedural outlines.

## Chemical and Physical Properties

**Cyclopropanesulfonamide** is typically a white to off-white crystalline powder.<sup>[1]</sup> Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	154350-29-5	General
Molecular Formula	C <sub>3</sub> H <sub>7</sub> NO <sub>2</sub> S	<a href="#">[1]</a>
Molecular Weight	121.16 g/mol	<a href="#">[1]</a>
Appearance	White to off-white powder/crystal	<a href="#">[1]</a>
Melting Point	95-98 °C	<a href="#">[4]</a>
SMILES	C1CC1S(=O)(=O)N	<a href="#">[1]</a>
InChIKey	WMSPXQIQBQAWLL-UHFFFAOYSA-N	<a href="#">[1]</a>

## Synthesis of Cyclopropanesulfonamide

A common and effective method for the synthesis of **cyclopropanesulfonamide** involves a two-step process starting from cyclopropylmagnesium bromide. This procedure avoids the isolation of the intermediate cyclopropanesulfonyl chloride, making it an efficient route.

### Experimental Protocol: Synthesis from Cyclopropylmagnesium Bromide

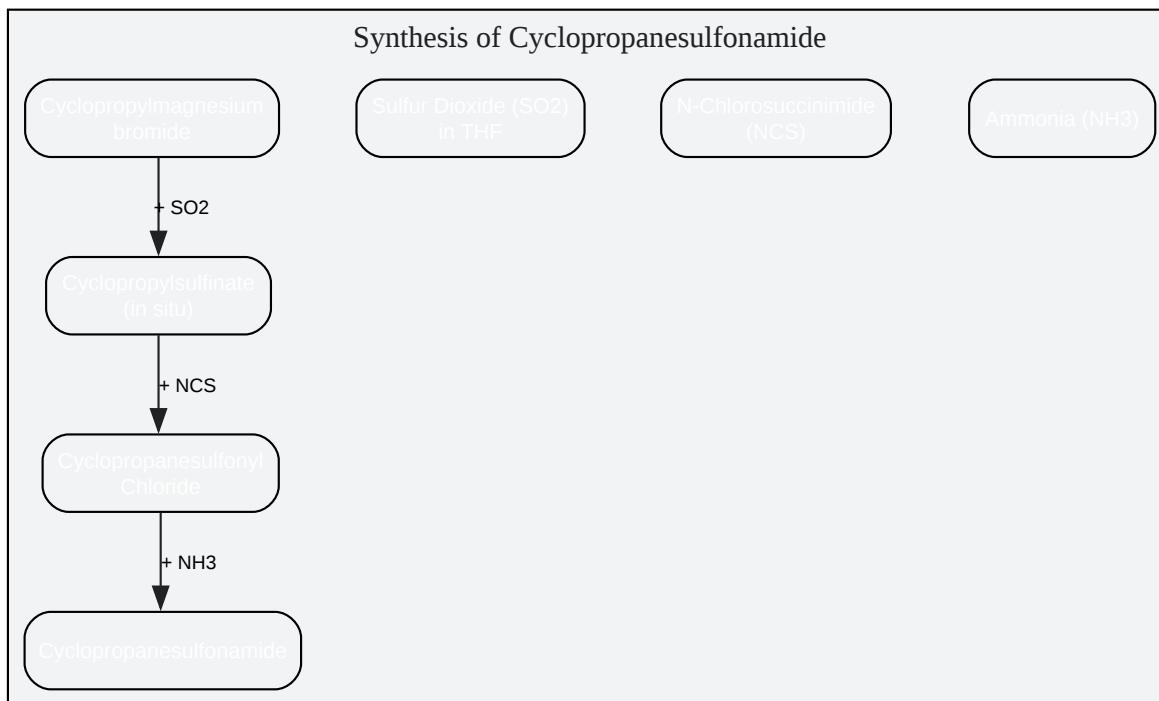
#### Step 1: Formation of Cyclopropanesulfonyl Chloride

- To a solution of cyclopropylmagnesium bromide (0.5 M in THF, 10.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) at approximately -10°C, a solution of sulfur dioxide in THF (~16 wt%, 12 mmol) is added slowly over 10 minutes, maintaining the temperature between -10 to -5°C.[\[5\]](#)
- The reaction mixture is then warmed to ambient temperature over 30 minutes.[\[5\]](#)
- N-chlorosuccinimide (NCS, 15 mmol) is added to the mixture at -5 to 0°C.[\[5\]](#)
- The reaction mixture is again warmed to ambient temperature and diluted with 50 mL of methyl tert-butyl ether.[\[5\]](#)

- 50 mL of water is added, and the mixture is stirred for 5 minutes. The organic layer is separated, washed with 50 mL of brine, and then concentrated to yield crude cyclopropanesulfonyl chloride.[5]

#### Step 2: Amination to **Cyclopropanesulfonamide**

- The crude cyclopropanesulfonyl chloride is dissolved in dichloromethane ( $\text{CH}_2\text{Cl}_2$ , total volume ~50 mL).[5]
- Ammonia gas is bubbled through the solution at approximately 0°C for about 5 minutes.[5]
- The mixture is slowly warmed to ambient temperature and stirred for 2 hours.[5]
- The solid ammonium chloride is removed by filtration through Celite.[5]
- The filtrate is concentrated to give the crude **cyclopropanesulfonamide** solid.[5]
- Recrystallization from ethyl acetate/hexane affords the pure **cyclopropanesulfonamide** in an 80% overall yield.[5]



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### *Synthesis of Cyclopropanesulfonamide.*

## Applications in Pharmaceutical Development

**Cyclopropanesulfonamide** serves as a crucial building block in the synthesis of various kinase inhibitors, which are at the forefront of targeted cancer therapy.

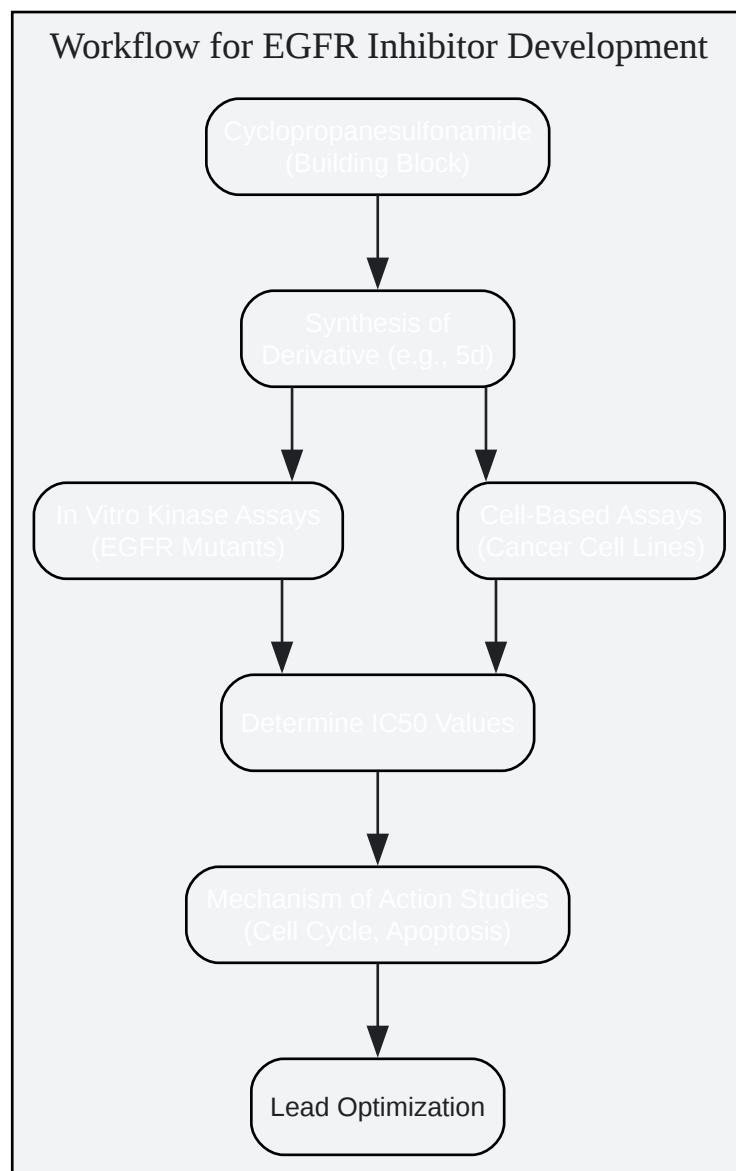
### EGFR Inhibitors

Derivatives of **cyclopropanesulfonamide** have been designed and synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), particularly against mutations that confer resistance to existing therapies, such as the C797S mutation in non-small cell lung cancer.[1][6]

One notable derivative, compound 5d, has demonstrated exceptional in vitro activity against EGFR kinases and cancer cell lines.[6]

Target	IC <sub>50</sub> (nM)	Reference
EGFRL858R/T790M/C797S Kinase	1.37 ± 0.03	[6]
EGFRdel19/T790M/C797S Kinase	1.13 ± 0.01	[6]
Baf3- Cells	EGFRL858R/T790M/C797S	18
Baf3- Cells	EGFRdel19/T790M/C797S	25

Mechanistic studies have shown that these **cyclopropanesulfonamide** derivatives can induce cell cycle arrest and apoptosis in cancer cells.[1][6]



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*Drug Discovery Workflow.*

## Application in Agriculture: Herbicide Safeners

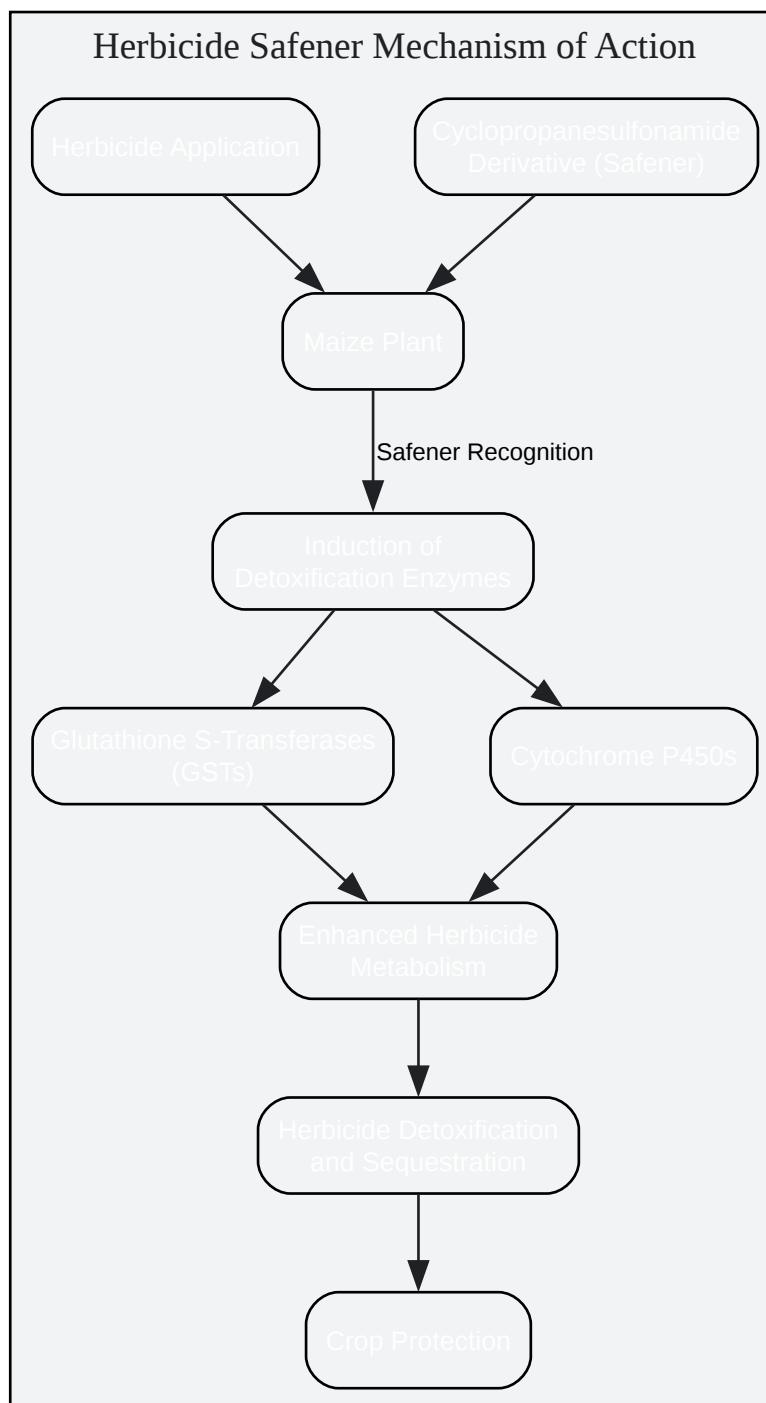
**Cyclopropanesulfonamide** derivatives, such as cyprosulfamide, are utilized as herbicide safeners. These compounds protect crops, particularly maize, from the phytotoxic effects of certain herbicides without compromising the herbicide's efficacy against weeds.[3]

## Mechanism of Action

The protective action of these safeners is primarily attributed to the enhancement of the crop's natural detoxification pathways for the herbicide. This involves the induction of two key enzyme families:

- Glutathione S-Transferases (GSTs): These enzymes catalyze the conjugation of the herbicide with glutathione, rendering it more water-soluble and less toxic, and facilitating its sequestration into the vacuole.[\[7\]](#)
- Cytochrome P450 Monooxygenases (P450s): These enzymes are involved in the oxidative metabolism of the herbicide, often as a primary step before conjugation.[\[4\]](#)

The safener is recognized by the crop plant, which triggers the increased expression and activity of these detoxifying enzymes, leading to a faster metabolism of the herbicide and thus, enhanced crop tolerance.[\[3\]](#)[\[4\]](#)



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*Herbicide Safener Signaling Pathway.*

## Potential Antimicrobial Activity

While specific studies on the antimicrobial properties of the parent **cyclopropanesulfonamide** are limited, the broader class of compounds containing a cyclopropane ring has been investigated for antibacterial and antifungal activities.[4][8] For instance, certain amide derivatives of cyclopropane have shown moderate inhibitory activity against *Staphylococcus aureus* and *Escherichia coli*.[4] This suggests that **cyclopropanesulfonamide** could be a valuable scaffold for the development of novel antimicrobial agents. Further research is warranted to determine the specific minimum inhibitory concentrations (MICs) of **cyclopropanesulfonamide** and its derivatives against a range of pathogenic microorganisms.

## Conclusion

**Cyclopropanesulfonamide** (CAS No. 154350-29-5) is a chemical intermediate of significant interest due to its versatile applications in both the pharmaceutical and agricultural sectors. Its unique structure makes it an ideal building block for the synthesis of advanced kinase inhibitors aimed at overcoming drug resistance in cancer. Furthermore, its derivatives have proven effective as herbicide safeners, enhancing crop protection through the induction of metabolic detoxification pathways. While its intrinsic antimicrobial properties require further investigation, the cyclopropane moiety is a recognized pharmacophore in this field. This technical guide has provided a detailed overview of the synthesis, properties, and key applications of **cyclopropanesulfonamide**, offering a valuable resource for researchers and developers in the chemical and life sciences.

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